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Compound of Interest

Compound Name: Anthrarobin

Cat. No.: B1665569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Anthrarobin, also known as 1,2,10-trihydroxyanthracene or desoxyalizarin, is a synthetically

derived polycyclic aromatic hydrocarbon with a history of use in dermatology, particularly in the

treatment of psoriasis. Its therapeutic effects are attributed to its ability to inhibit cell

proliferation and reduce inflammation. Structurally, it is an analogue of dithranol (anthralin), a

more potent anti-psoriatic agent. The laboratory synthesis of anthrarobin is a crucial process

for researchers investigating its pharmacological properties, developing new derivatives, and

for its use as a reference standard. This document provides a detailed protocol for the

synthesis of anthrarobin via the reduction of the commercially available precursor, alizarin

(1,2-dihydroxyanthraquinone).

Principle of the Synthesis
The synthesis of anthrarobin is achieved through the reduction of alizarin. The quinone

carbonyl groups in alizarin are reduced to hydroxyl groups, and the aromatic system is partially

reduced. This transformation is effectively carried out using a reducing agent such as zinc dust

in an ammoniacal solution. The reaction proceeds by the transfer of electrons from the zinc

metal to the alizarin molecule, followed by protonation from the aqueous ammonium hydroxide

solution.
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Experimental Protocol
Materials and Reagents:

Reagent/Material Grade Supplier

Alizarin (1,2-

dihydroxyanthraquinone)
Reagent Grade, 97% Sigma-Aldrich

Zinc Dust (<10 µm) Reagent Grade Fisher Scientific

Ammonium Hydroxide (28-

30% NH₃ basis)
ACS Reagent Grade VWR

Hydrochloric Acid (37%) ACS Reagent Grade J.T. Baker

Ethanol 95% Decon Labs

Diethyl Ether ACS Reagent Grade EMD Millipore

Anhydrous Sodium Sulfate ACS Reagent Grade Macron Fine Chemicals

Deionized Water In-house

Equipment:

Three-neck round-bottom flask (250 mL)

Reflux condenser

Magnetic stirrer with heating mantle

Dropping funnel

Buchner funnel and filter flask

Separatory funnel (500 mL)

Rotary evaporator

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
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pH paper or pH meter

Melting point apparatus

Spectroscopic instrumentation (NMR, IR, Mass Spectrometer)

Detailed Synthesis Procedure:

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a dropping funnel, add alizarin (5.0 g, 20.8 mmol) and zinc dust (10.0

g, 153 mmol).

Addition of Ammonia Solution: To the flask, add 100 mL of a 15% (v/v) aqueous ammonium

hydroxide solution.

Reaction: Heat the mixture to reflux with vigorous stirring. The color of the solution should

change from deep red to a yellowish-brown. Maintain the reflux for 2 hours.

Work-up: After 2 hours, cool the reaction mixture to room temperature. Filter the hot solution

through a Buchner funnel to remove the excess zinc dust. Wash the zinc dust with a small

amount of hot deionized water.

Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid under constant

stirring in a well-ventilated fume hood until the pH is approximately 2-3. A yellow-brown

precipitate of crude anthrarobin will form.

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate

with cold deionized water until the filtrate is neutral.

Drying: Dry the crude anthrarobin in a desiccator over anhydrous calcium chloride or in a

vacuum oven at 50°C to a constant weight.

Purification:

Recrystallization: The crude anthrarobin can be purified by recrystallization from aqueous

ethanol. Dissolve the crude product in a minimum amount of hot 95% ethanol. Add hot
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deionized water dropwise until a slight turbidity persists.

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an

ice bath to complete the crystallization.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of cold ethanol-water (1:1) mixture, and dry under vacuum.

Data Presentation
Table 1: Summary of Quantitative Data for Anthrarobin Synthesis

Parameter Value

Molar Mass of Alizarin 240.21 g/mol

Molar Mass of Anthrarobin 226.23 g/mol

Amount of Alizarin 5.0 g

Amount of Zinc Dust 10.0 g

Volume of 15% NH₄OH 100 mL

Reaction Time 2 hours

Reaction Temperature Reflux (~90-100 °C)

Theoretical Yield of Anthrarobin 4.71 g

Typical Experimental Yield 3.5 - 4.0 g (74-85%)

Melting Point (literature) 208-212 °C

Appearance Yellowish-brown powder

Visualization of the Experimental Workflow
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Reaction Work-up & Isolation Purification Analysis

1. Combine Alizarin and Zinc Dust 2. Add Aqueous Ammonia
In 3-neck flask

3. Heat to Reflux for 2h 4. Cool to Room Temperature 5. Filter off excess Zinc 6. Acidify Filtrate with HCl 7. Precipitate Crude Anthrarobin 8. Isolate Crude Product 9. Dry the Crude Product 10. Recrystallize from aq. Ethanol 11. Collect Purified Crystals 12. Dry Final Product 13. Characterization (NMR, IR, MS, MP)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of anthrarobin.

Characterization of Anthrarobin
The identity and purity of the synthesized anthrarobin should be confirmed by standard

analytical techniques:

Melting Point: The melting point of the purified product should be determined and compared

to the literature value.

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic O-H stretching

bands for the hydroxyl groups and the absence of the quinone C=O stretching bands that are

prominent in the starting material, alizarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should

be used to confirm the structure of the product. The spectra will show signals corresponding

to the aromatic protons and carbons of the anthracene core.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of

anthrarobin (m/z = 226.23 for the molecular ion).

Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.
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Concentrated ammonium hydroxide and hydrochloric acid are corrosive and should be

handled with care.

Zinc dust is flammable; avoid sources of ignition.

Handle all organic solvents in a well-ventilated area, away from open flames.

Conclusion
This protocol provides a detailed and reproducible method for the laboratory synthesis of

anthrarobin from alizarin. By following these procedures, researchers can reliably produce this

important compound for further study and application in the fields of medicinal chemistry and

drug development. The provided workflow and data tables offer a clear and concise guide for

the successful synthesis and characterization of anthrarobin.

To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory
Synthesis of Anthrarobin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665569#laboratory-synthesis-protocol-for-
anthrarobin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1665569?utm_src=pdf-body
https://www.benchchem.com/product/b1665569?utm_src=pdf-body
https://www.benchchem.com/product/b1665569#laboratory-synthesis-protocol-for-anthrarobin
https://www.benchchem.com/product/b1665569#laboratory-synthesis-protocol-for-anthrarobin
https://www.benchchem.com/product/b1665569#laboratory-synthesis-protocol-for-anthrarobin
https://www.benchchem.com/product/b1665569#laboratory-synthesis-protocol-for-anthrarobin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665569?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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